molecular formula C9H17NO2 B1288057 4-Pyrrolidin-1-yl-pentanoic acid CAS No. 889940-05-0

4-Pyrrolidin-1-yl-pentanoic acid

Cat. No.: B1288057
CAS No.: 889940-05-0
M. Wt: 171.24 g/mol
InChI Key: OBVUMCJLQKMUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrrolidin-1-yl-pentanoic acid is a chemical compound characterized by a five-membered pyrrolidine ring attached to a pentanoic acid chain

Biochemical Analysis

Biochemical Properties

4-Pyrrolidin-1-yl-pentanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring structure allows it to engage in various binding interactions, enhancing its versatility in biochemical studies . For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with specific receptors and enzymes can lead to changes in cellular behavior, including alterations in metabolic flux and gene transcription . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular mechanisms are essential for elucidating the compound’s role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Understanding these temporal effects is vital for optimizing experimental protocols and ensuring reproducibility.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or metabolic imbalances . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can affect various physiological processes, including energy production and biosynthesis . Understanding its metabolic interactions is essential for elucidating its broader biological significance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, influencing its activity and function . The compound’s distribution patterns are critical for understanding its pharmacokinetics and optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrolidin-1-yl-pentanoic acid typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring. One common method involves the reaction of pyrrolidine with a suitable pentanoic acid derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrrolidin-1-yl-pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-Pyrrolidin-1-yl-pentanoic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Pyrrolidine: A simpler compound with a similar ring structure but lacking the pentanoic acid chain.

    Pyrrolidinone: Contains a similar ring structure with a ketone functional group.

    Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.

Uniqueness: 4-Pyrrolidin-1-yl-pentanoic acid is unique due to its combination of the pyrrolidine ring and the pentanoic acid chain, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler or structurally different compounds .

Properties

IUPAC Name

4-pyrrolidin-1-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(4-5-9(11)12)10-6-2-3-7-10/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVUMCJLQKMUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-pyrrolidin-l-yl-pentanoic acid methyl ester (2.0 g, 10.0 mmol) in water (20 mL), NaOH (0.8 g, 20.0 mmol, 2.0 eq) was added and the mixture was heated at reflux for 10 hours. The reaction was then allowed to cool to room temperature, the pH was adjusted to 3 with HCl 37% and the mixture was concentrated under reduced pressure. The residue was treated with EtOH, the sodium chloride precipitated was filtered off and the solvent was evaporated under reduced pressure, affording 1.7 g of the title compound as white solid (99% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.